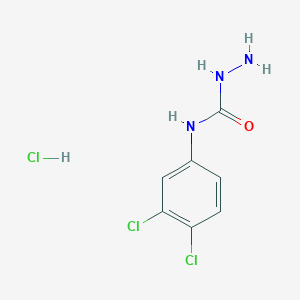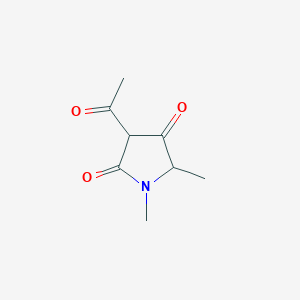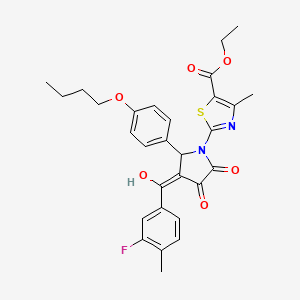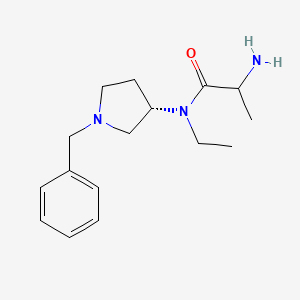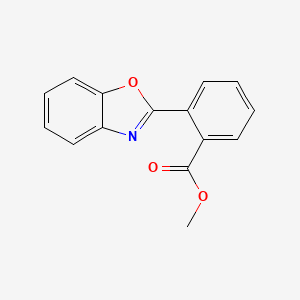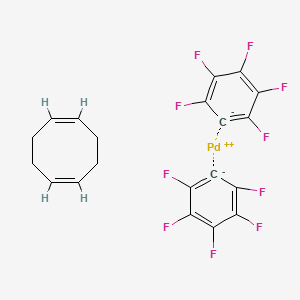
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is a palladium complex with the molecular formula C20H8F10Pd. This compound is known for its unique structure, which includes two pentafluorophenyl groups and a 1,5-cyclo-octadiene ligand coordinated to a central palladium atom. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) typically involves the reaction of palladium(II) acetate with pentafluorophenyl magnesium bromide in the presence of 1,5-cyclo-octadiene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar procedures to those used in laboratory settings, with adjustments for scale and efficiency. This might include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
化学反应分析
Types of Reactions
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is involved in various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center.
Common Reagents and Conditions
Common reagents used in reactions with Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) include halides, organometallic reagents, and various ligands. Typical reaction conditions involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and substrates used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .
科学研究应用
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) has a wide range of applications in scientific research, including:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Environmental Chemistry: It is used in the development of environmentally friendly chemical processes and green chemistry applications.
作用机制
The mechanism of action of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and substitution reactions. The pentafluorophenyl groups and 1,5-cyclo-octadiene ligand play crucial roles in stabilizing the palladium center and enhancing its reactivity .
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)palladium(II) chloride: Another palladium complex used in catalysis, but with different ligands.
Palladium(II) acetate: A common palladium precursor used in various catalytic reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex with zero oxidation state, used in different types of catalytic reactions.
Uniqueness
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is unique due to its combination of pentafluorophenyl groups and 1,5-cyclo-octadiene ligand, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C20H12F10Pd |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;palladium(2+);1,2,3,4,5-pentafluorobenzene-6-ide |
InChI |
InChI=1S/C8H12.2C6F5.Pd/c1-2-4-6-8-7-5-3-1;2*7-2-1-3(8)5(10)6(11)4(2)9;/h1-2,7-8H,3-6H2;;;/q;2*-1;+2/b2-1-,8-7-;;; |
InChI 键 |
UIYSJTVATPSYIA-PHFPKPIQSA-N |
手性 SMILES |
C1/C=C\CC/C=C\C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2] |
规范 SMILES |
C1CC=CCCC=C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
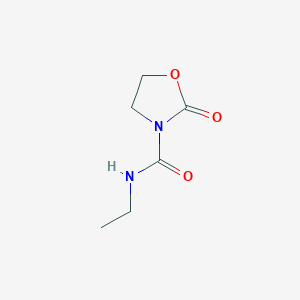
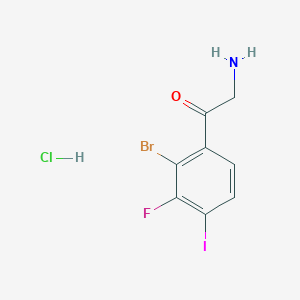
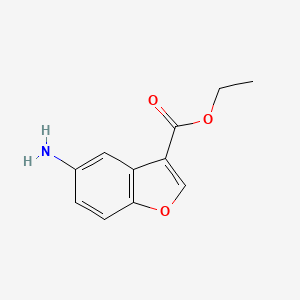
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)


